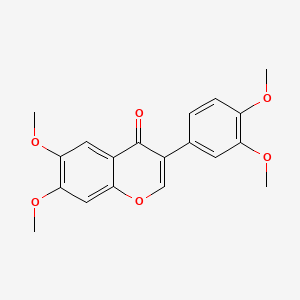

6,7,3',4'-Tetramethoxyisoflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-21-14-6-5-11(7-16(14)22-2)13-10-25-15-9-18(24-4)17(23-3)8-12(15)19(13)20/h5-10H,1-4H3 |

InChI Key |

OYSKBZHHLYECLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of 6,7,3 ,4 Tetramethoxyisoflavone

Botanical Sources and Natural Distribution Patterns

Isoflavones are a class of naturally occurring isoflavonoids, which are abundant in the plant kingdom, particularly in species of the Fabaceae (legume) family. wikipedia.org Soybeans, for instance, are a major source of isoflavones like genistein (B1671435) and daidzein (B1669772). wikipedia.org While the precise botanical source for 6,7,3',4'-Tetramethoxyisoflavone is not specified in current literature, its structural relatives, tetramethoxyflavones, are found in various plants. For example, 5,7,3',4'-Tetramethoxyflavone has been isolated from Murraya paniculata and Kaempferia parviflora. medchemexpress.com Another related compound, 4',5,6,7-Tetramethoxyflavone, is found in Praxelis clematidea and Eupatorium odoratum. chemfaces.com Citrus fruits are also a known source of tetramethoxyflavones. nih.gov

The natural distribution of these compounds within a plant can vary, but they are often concentrated in the leaves, stems, roots, and fruits. Plants utilize isoflavones as phytoalexins, which are antimicrobial compounds that help defend against pathogens. wikipedia.org

Table 1: Examples of Botanical Sources for Structurally Related Tetramethoxyflavones

| Compound | Botanical Source(s) |

| 5,7,3',4'-Tetramethoxyflavone | Murraya paniculata, Kaempferia parviflora medchemexpress.com |

| 4',5,6,7-Tetramethoxyflavone | Praxelis clematidea, Eupatorium odoratum chemfaces.com |

| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone | Orthosiphon stamineus nih.gov |

| 6,7,3',4'-Tetramethoxyflavone | Salvia palaestina nih.gov |

Strategic Extraction and Purification Techniques from Plant Materials

The process of isolating a specific compound like this compound from plant material is a multi-step process that involves initial extraction followed by purification to separate the target molecule from a complex mixture of other plant constituents.

The initial step typically involves drying and powdering the plant material to increase the surface area for solvent extraction. A common method for extracting flavonoids is maceration, where the powdered plant material is soaked in a suitable solvent for an extended period. researchgate.net The choice of solvent is critical and is generally based on the polarity of the target compound. For methoxylated flavonoids, solvents such as ethanol, methanol, chloroform, or ethyl acetate (B1210297) are often employed. nih.gov

Chromatography is a fundamental technique for the separation and purification of individual compounds from a crude extract. youtube.com The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. youtube.com

For the separation of isoflavones, column chromatography is a widely used primary purification step. researchgate.net In this technique, a glass column is packed with a solid adsorbent, such as silica (B1680970) gel, which serves as the stationary phase. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. youtube.com

Thin-layer chromatography (TLC) is another valuable chromatographic technique, often used to monitor the progress of the separation in column chromatography and to identify the fractions containing the desired compound. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) is a more advanced version of TLC that offers better resolution and quantification capabilities. nih.gov

For achieving high purity, further purification steps using more advanced chromatographic techniques are often necessary. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of isoflavones. HPLC utilizes a high-pressure pump to pass the solvent through a column packed with very fine particles, leading to high-resolution separations.

Another advanced technique is High-Performance Counter-Current Chromatography (HPCCC), which has been successfully used for the simultaneous separation of multiple polymethoxyflavones from citrus peel extract. nih.gov

The characterization and structural elucidation of the isolated pure compound are typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Table 2: Chromatographic Techniques for Isoflavone (B191592) Separation

| Technique | Stationary Phase | Mobile Phase Examples | Application |

| Column Chromatography | Silica Gel | Gradient mixtures of organic solvents (e.g., hexane, ethyl acetate) | Initial purification of crude extract researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel Plates | Chloroform:Methanol mixtures nih.gov | Monitoring separation and identifying fractions nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Methanol and water mixtures | Final purification and quantification |

| High-Performance Counter-Current Chromatography (HPCCC) | N/A (Liquid-Liquid) | Two-phase solvent systems | Large-scale separation of similar compounds nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of 6,7,3 ,4 Tetramethoxyisoflavone

Elucidation of Precursor Building Blocks and Intermediate Metabolites

The synthesis of the isoflavone (B191592) scaffold begins with primary metabolites and proceeds through several key intermediate stages. The foundational building blocks and subsequent intermediates are well-documented in the broader context of flavonoid and isoflavonoid (B1168493) biosynthesis. encyclopedia.pubfrontiersin.org

The pathway initiates with the amino acid L-phenylalanine , which undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid . frontiersin.org This is followed by hydroxylation to produce p-coumaric acid , which is then activated by 4-coumarate CoA-ligase (4CL) into its CoA-ester, p-coumaroyl-CoA . encyclopedia.pub

The first committed step of the flavonoid branch pathway involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA , a reaction catalyzed by chalcone (B49325) synthase (CHS). encyclopedia.pubfrontiersin.org This produces a C15 intermediate known as naringenin (B18129) chalcone . This chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin , a critical branch-point intermediate. nih.govfrontiersin.org

The defining step in isoflavone biosynthesis is the conversion of a flavanone to an isoflavone. Isoflavone synthase (IFS), a key enzyme, catalyzes a 2,3-aryl migration of the B-ring on the flavanone nucleus (e.g., naringenin or liquiritigenin) to form a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govfrontiersin.org Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the basic isoflavone skeletons, such as daidzein (B1669772) (from liquiritigenin) or genistein (B1671435) (from naringenin). encyclopedia.pubfrontiersin.org

To arrive at 6,7,3',4'-tetramethoxyisoflavone, the daidzein (4',7-dihydroxyisoflavone) or a related polyhydroxylated isoflavone intermediate must undergo a series of specific hydroxylation and O-methylation reactions. The formation requires the introduction of hydroxyl groups at the 3' and 6 positions of the isoflavone core, followed by the methylation of all four hydroxyl groups at positions 6, 7, 3', and 4'.

Table 1: Key Precursors and Intermediates in Isoflavone Biosynthesis

| Compound Name | Role in Pathway |

| L-Phenylalanine | Primary Precursor |

| Cinnamic Acid | Intermediate |

| p-Coumaroyl-CoA | Activated Intermediate |

| Malonyl-CoA | Extender Unit |

| Naringenin Chalcone | First C15 Intermediate |

| Naringenin | Flavanone Intermediate |

| 2-Hydroxyisoflavanone | Key Isoflavone Precursor |

| Daidzein | Core Isoflavone Structure |

Identification and Characterization of Biosynthetic Enzymes

The conversion of simple precursors into the complex structure of this compound is orchestrated by a suite of specific enzymes. Nearly all enzymes involved in the core isoflavone biosynthesis have been isolated and characterized. encyclopedia.pub

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid. encyclopedia.pub

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid. encyclopedia.pub

4-Coumarate CoA-Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA. encyclopedia.pub

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the first committed step of the flavonoid pathway. nih.govnih.gov

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. nih.govfrontiersin.org

Isoflavone Synthase (IFS): The pivotal enzyme that defines the isoflavonoid branch. It is a cytochrome P450 enzyme that converts flavanones to 2-hydroxyisoflavanones. frontiersin.orgnih.gov Its identification was a significant breakthrough in understanding isoflavone synthesis. nih.gov

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the final step in the formation of the isoflavone skeleton by eliminating a water molecule from the 2-hydroxyisoflavanone intermediate. nih.govfrontiersin.org

Hydroxylases: To achieve the specific substitution pattern of this compound, additional hydroxylases are required. Enzymes such as flavonoid 6-hydroxylase (F6H) and flavonoid 3'-hydroxylase (F3'H) are responsible for adding hydroxyl groups to the A and B rings of the flavonoid core, creating the necessary substrates for methylation. encyclopedia.pub

O-Methyltransferases (OMTs): A family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the isoflavone core. Specific IOMTs (isoflavone O-methyltransferases) are responsible for the sequential methylation at the 6, 7, 3', and 4' positions to yield the final tetramethoxy product. nih.govencyclopedia.pub The regiospecificity of these enzymes is critical in determining the final structure. nih.gov

Table 2: Major Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine → Cinnamic Acid |

| Cinnamate 4-Hydroxylase | C4H | Cinnamic Acid → p-Coumaric Acid |

| 4-Coumarate CoA-Ligase | 4CL | p-Coumaric Acid → p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Forms Naringenin Chalcone |

| Chalcone Isomerase | CHI | Naringenin Chalcone → Naringenin |

| Isoflavone Synthase | IFS | Naringenin → 2-Hydroxyisoflavanone |

| 2-Hydroxyisoflavanone Dehydratase | HID | 2-Hydroxyisoflavanone → Isoflavone |

| Flavonoid Hydroxylases | F6H, F3'H, etc. | Adds -OH groups to the isoflavone core |

| Isoflavone O-Methyltransferases | IOMT | Adds -OCH₃ groups to the isoflavone core |

Genetic Regulation and Expression of Biosynthetic Genes

The biosynthesis of isoflavonoids is tightly regulated at the genetic level, influenced by developmental cues, environmental factors, and internal signaling pathways. nih.gov The expression of the biosynthetic genes listed above is controlled by a complex network of regulatory proteins, primarily transcription factors (TFs). nih.gov

MYB transcription factors have been identified as direct and crucial regulators of genes in the isoflavonoid pathway. nih.gov In soybean, for example, specific MYB proteins can activate the expression of CHS and other key genes, thereby controlling the metabolic flux towards isoflavone production. nih.gov The interaction of these TFs with other proteins can further modulate their activity, creating a layered regulatory system. nih.gov

Environmental stresses such as pathogen attack, UV light, and water availability can also significantly alter gene expression. nih.govumn.edu For instance, the two isoflavone synthase genes in soybean, IFS1 and IFS2, exhibit different expression patterns in response to drought, with IFS2 expression being highly correlated with the final isoflavone content in seeds. umn.edu

Epigenetic mechanisms, including DNA methylation and histone modification, also play a role in controlling isoflavone accumulation. Studies have shown a correlation between the methylation status of the IFS gene's coding region and its expression level, indicating that epigenetic marks can fine-tune the output of the biosynthetic pathway. nih.gov Furthermore, recent research has implicated small non-coding RNAs, specifically microRNAs (miRNAs), in the post-transcriptional regulation of isoflavone biosynthetic genes in soybean, adding another layer of complexity to the regulatory network. frontiersin.org

Chemical Synthesis and Derivatization Strategies for 6,7,3 ,4 Tetramethoxyisoflavone

Total Synthesis Methodologies

The total synthesis of 6,7,3',4'-tetramethoxyisoflavone can be achieved through several established routes for building the core isoflavone (B191592) skeleton. The choice of method often depends on the availability of starting materials and desired efficiency. The two most prominent pathways are the deoxybenzoin (B349326) route and modern cross-coupling strategies. scirp.orgnih.gov

Deoxybenzoin Route This classical and still widely utilized approach involves the construction of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized with a one-carbon (C1) electrophile to form the pyranone ring of the isoflavone. rsc.orgscirp.org

The key steps are:

Formation of the Deoxybenzoin Intermediate: The synthesis begins with the preparation of 2-hydroxy-4,5-dimethoxyphenyl 3,4-dimethoxybenzyl ketone. This can be accomplished via a Hoesch reaction, which condenses 1,2,4-trimethoxybenzene (B152335) (the trimethyl ether of hydroxyquinol) with 3,4-dimethoxyphenylacetonitrile. ias.ac.in Alternatively, a Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with 3,4-dimethoxy-phenylacetyl chloride can be employed. rsc.orgias.ac.in During the Friedel-Crafts reaction, the methoxy (B1213986) group ortho to the newly introduced ketone can undergo demethylation to yield the required ortho-hydroxy deoxybenzoin. ias.ac.in

Cyclization: The resulting deoxybenzoin is then treated with a formylating agent, which provides the final carbon atom needed to close the heterocyclic ring. rsc.org Common reagents for this cyclization include ethyl formate (B1220265) in the presence of powdered sodium, or N,N-dimethylformamide (DMF) with a catalyst like boron trifluoride etherate (BF₃·Et₂O). scirp.orgias.ac.in The reaction proceeds through a 2-hydroxyisoflavanone (B8725905) intermediate which subsequently dehydrates to yield the final isoflavone. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions Modern synthetic methods, particularly the Suzuki-Miyaura cross-coupling reaction, offer a powerful alternative for constructing the isoflavone scaffold. rsc.orgdntb.gov.ua This approach involves the coupling of a C-3 functionalized chromone (B188151) with an arylboronic acid. nih.gov

The key steps for synthesizing this compound via this method are:

Preparation of 6,7-Dimethoxy-3-iodochromone: The synthesis starts from a suitably substituted 2'-hydroxyacetophenone, in this case, 2'-hydroxy-4',5'-dimethoxyacetophenone. This precursor is condensed with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate enaminone. nih.gov Subsequent treatment of the enaminone with iodine mediates an electrophilic cyclization to furnish the 6,7-dimethoxy-3-iodochromone. nih.govnih.gov

Suzuki-Miyaura Coupling: The 3-iodochromone is then coupled with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a suitable ligand (e.g., tricyclohexylphosphine). acs.orgnih.gov This reaction forms the crucial C-C bond between the C-3 position of the chromone ring and the B-ring, yielding this compound. nih.gov

| Method | Key Intermediates | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Deoxybenzoin Route | 2-hydroxy-4,5-dimethoxyphenyl 3,4-dimethoxybenzyl ketone | Hoesch reaction or Friedel-Crafts acylation; Formylation and cyclization | Well-established; can utilize non-protected phenols. rsc.org | Can require harsh conditions; may have lower yields. |

| Suzuki-Miyaura Coupling | 6,7-Dimethoxy-3-iodochromone; 3,4-Dimethoxyphenylboronic acid | Enaminone formation; Iodocyclization; Pd-catalyzed C-C bond formation | High yields and functional group tolerance; modular approach. nih.gov | Requires pre-derivatization of coupling partners; uses expensive transition metals. rsc.org |

Semi-Synthetic Approaches for Structural Modification

Once this compound is obtained, its structure can be modified to produce a variety of derivatives. These semi-synthetic approaches are crucial for exploring structure-activity relationships. A primary strategy for modification is the selective cleavage of the methoxy ether bonds to yield hydroxylated analogs.

Demethylation The four methoxy groups on the isoflavone scaffold can be partially or fully demethylated to produce the corresponding phenolic compounds. Strong Lewis acids or Brønsted acids are typically employed for this transformation. For instance, treating the parent tetramethoxyisoflavone with reagents like boron tribromide (BBr₃) or a hydrogen bromide solution in acetic acid (HBr/AcOH) can cleave the methyl ethers. mdpi.comnih.gov The extent of demethylation can often be controlled by adjusting the reaction conditions such as temperature, reaction time, and the amount of the demethylating agent. This allows for the synthesis of a range of derivatives, from monohydroxy-trimethoxyisoflavones to the fully demethylated 6,7,3',4'-tetrahydroxyisoflavone.

Regioselective Functionalization Techniques for Analog Generation

The generation of specific isoflavone analogs requires precise control over which functional group reacts, a concept known as regioselectivity. For a molecule like this compound, the four methoxy groups exhibit slightly different reactivities due to their electronic environment, which can be exploited for regioselective functionalization.

The demethylation of polymethoxyflavonoids can proceed in a time-dependent manner, allowing for the isolation of intermediates where only a subset of methoxy groups has been cleaved. mdpi.com For example, studies on related flavones have shown that sequential demethylation can be achieved by carefully controlling reaction times at elevated temperatures, allowing different hydroxylated analogs to be formed consecutively. mdpi.comnih.gov The methoxy groups at positions 6, 7, 3', and 4' have distinct electronic influences from the rest of the molecule, which can lead to preferential cleavage under specific conditions. By carefully selecting the demethylating agent and reaction parameters, it is possible to target one or more methoxy groups over others, leading to the generation of specific hydroxylated analogs.

| Potential Product | Modification | Rationale |

|---|---|---|

| 6-Hydroxy-7,3',4'-trimethoxyisoflavone | Selective demethylation at C-6 | Targeting a single position on the A-ring through controlled reaction conditions. |

| 7-Hydroxy-6,3',4'-trimethoxyisoflavone | Selective demethylation at C-7 | Targeting the other A-ring position, potentially exploiting different steric or electronic environments. |

| 3'-Hydroxy-6,7,4'-trimethoxyisoflavone | Selective demethylation at C-3' | Targeting a single position on the B-ring. |

| 6,7-Dihydroxy-3',4'-dimethoxyisoflavone | Selective demethylation of the A-ring | Cleavage of both methoxy groups on the A-ring while preserving those on the B-ring. |

Development of Structural Analogs and Derivatives

The development of structural analogs extends beyond simple demethylation. The core this compound scaffold serves as a template for creating a diverse library of compounds through various chemical transformations. These modifications aim to fine-tune the molecule's properties.

Strategies for generating analogs include:

Alkylation and Acylation: The hydroxylated derivatives obtained from demethylation can be further functionalized. Alkylation (introducing alkyl chains) or acylation (introducing acyl groups like acetyl) at the phenolic positions can modify the compound's lipophilicity and hydrogen-bonding capacity.

Prenylation: The introduction of prenyl groups is a common strategy in flavonoid chemistry to enhance biological activity. This can be achieved through methods like the Claisen rearrangement of an allyl ether intermediate followed by a cross-coupling metathesis reaction. nih.gov For example, a hydroxylated analog of the target isoflavone could be prenylated on the A- or B-ring. nih.govresearchgate.net

Halogenation: Introducing halogen atoms (F, Cl, Br) onto the aromatic rings can significantly alter the electronic properties and metabolic stability of the molecule.

Molecular Hybridization: The isoflavone core can be chemically linked to other pharmacologically active molecules to create hybrid compounds with potentially novel or synergistic activities.

| Analog Type | Description | Synthetic Approach |

|---|---|---|

| Hydroxylated Analogs | Derivatives with one or more hydroxyl groups. | Controlled demethylation of the parent tetramethoxy compound. mdpi.com |

| C-Prenyl Analogs | Derivatives containing one or more C-linked prenyl chains. | Late-stage prenylation via Claisen rearrangement and metathesis. nih.gov |

| O-Glycosides | Derivatives where a sugar moiety is attached to a hydroxyl group. | Glycosylation of a hydroxylated analog using an activated sugar donor. nih.gov |

| Halogenated Analogs | Derivatives with halogen atoms on the aromatic rings. | Electrophilic halogenation of the aromatic rings. |

Biological Activities and Mechanistic Investigations of 6,7,3 ,4 Tetramethoxyisoflavone in Vitro and in Silico

Modulation of Cellular Signaling Pathways

In vitro studies have demonstrated the inhibitory effects of 6,7,3',4'-Tetramethoxyisoflavone and related methoxyflavones on the growth and viability of various cell lines. The assessment of cell viability and proliferation is crucial in preclinical research and is often measured using methods like trypan blue exclusion, which distinguishes between viable and non-viable cells based on membrane integrity, and metabolic assays such as the MTT or WST-1 assays. takarabio.comnih.govsigmaaldrich.com These metabolic assays rely on the conversion of tetrazolium salts into colored formazan (B1609692) products by mitochondrial dehydrogenases in viable cells, providing a quantitative measure of metabolically active cells. takarabio.comsigmaaldrich.com

A related compound, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF), has been shown to reduce cell viability in U87MG and T98G glioblastoma cell lines. researchgate.net Similarly, the genistein (B1671435) metabolite 5,7,3′,4′-tetrahydroxyisoflavone (THIF) significantly inhibited the growth of T47D and MCF10A breast cancer cells at concentrations of 0.3 μM and above. researchgate.net Notably, the inhibitory effect of THIF on T47D cell growth was more potent than that of genistein at similar concentrations. researchgate.net Another methoxyflavone, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F), was found to inhibit the proliferation of D10S Th2 cells induced by IL-1beta in a dose-dependent manner. nih.gov

These findings highlight the potential of tetramethoxyisoflavones and related compounds to modulate cell proliferation and viability in preclinical cancer models, suggesting a role in the regulation of cell growth.

Table 1: Effects of Methoxyflavones on Cell Proliferation and Viability

| Compound | Cell Line | Effect | Reference |

| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) | U87MG and T98G (glioblastoma) | Reduced cell viability | researchgate.net |

| 5,7,3′,4′-tetrahydroxyisoflavone (THIF) | T47D and MCF10A (breast cancer) | Inhibited cell growth | researchgate.net |

| 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) | D10S Th2 | Inhibited IL-1beta-induced proliferation | nih.gov |

Apoptosis, or programmed cell death, and autophagy, a cellular degradation process, are critical in maintaining cellular homeostasis and their dysregulation is implicated in various diseases, including cancer. nih.govnih.gov The interplay between these two processes is complex, with autophagy sometimes promoting survival and at other times contributing to cell death. nih.govnih.gov

The genistein metabolite 5,7,3',4'-tetrahydroxyisoflavone (THIF) has been shown to induce apoptosis in cancer cells. researchgate.net The mechanism for this involves an increase in intracellular oxidative stress, depletion of cellular glutathione (B108866) (GSH), and subsequent DNA strand breakage. researchgate.net This DNA damage activates the ataxia telangiectasia and Rad3-related kinase (ATR) signaling pathway, leading to cell cycle arrest and apoptosis. researchgate.net

In the context of osteoarthritis, 5,7,3',4'-tetramethoxyflavone (TMF) has demonstrated a chondroprotective effect by counteracting PGE2-induced apoptosis in chondrocytes. nih.gov

Autophagy is another cellular process modulated by methoxyflavones. 3,4-dimethoxychalcone (B600365) (3,4-DC), a related compound, has been identified as a caloric restriction mimetic that induces autophagy by activating transcription factors TFEB and TFE3. embopress.orgresearchgate.net This induction of autophagy has been observed both in vitro in human cell lines and in vivo in mouse models. embopress.orgresearchgate.net Furthermore, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) has been found to alleviate transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) by regulating oxidative stress and inducing autophagy. researchgate.net

The molecular crosstalk between apoptosis and autophagy is intricate, with molecules like ATG12 and Beclin 1 playing roles in both processes. nih.gov The ability of tetramethoxyisoflavones and related compounds to modulate these pathways underscores their potential as therapeutic agents.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. pressbooks.pub It is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which act as positive regulators, and negative regulators like the retinoblastoma protein (Rb), p53, and p21. pressbooks.pub

Studies have shown that methoxyflavones can influence cell cycle progression. For instance, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) was found to cause a G0/G1 phase arrest in U87MG and T98G glioblastoma cell lines. researchgate.net In contrast, the genistein metabolite 5,7,3',4'-tetrahydroxyisoflavone (THIF) induced a G2/M phase arrest in T47D tumorigenic breast epithelial cells. researchgate.netresearchgate.net This G2/M arrest is mediated by the activation of the ATR signaling pathway in response to DNA damage, which in turn leads to the inhibition of cdc2 and the de-activation of cdc25C phosphatase. researchgate.net The activation of p53 and Chk1 are also involved in this process. researchgate.net

The ability of these compounds to halt the cell cycle at different checkpoints highlights their potential to interfere with the uncontrolled proliferation of cancer cells.

Table 2: Effects of Methoxyflavones on Cell Cycle Progression

| Compound | Cell Line | Effect | Reference |

| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) | U87MG and T98G (glioblastoma) | G0/G1 phase arrest | researchgate.net |

| 5,7,3′,4′-tetrahydroxyisoflavone (THIF) | T47D (breast cancer) | G2/M phase arrest | researchgate.netresearchgate.net |

Inflammation is a complex biological response involving various signaling pathways, with the NF-κB and MAPK pathways playing central roles. nih.gov Methoxyflavones have demonstrated significant anti-inflammatory properties by modulating these cascades.

For example, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) has been shown to inhibit the production of pro-inflammatory mediators in human synovial fibroblasts and macrophage cells. nih.gov It achieves this by inhibiting IκB degradation and subsequent NF-κB activation. nih.gov Similarly, 3,5,6,7,3′,4′-hexamethoxyflavone (QUE) suppresses the production of inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide by inhibiting the expression of COX-2 and iNOS. nih.gov QUE also reduces the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α by blocking the nuclear translocation of NF-κB and inhibiting the ERK pathway, a component of the MAPK signaling cascade. nih.gov

Furthermore, network pharmacology studies have suggested that 5,7,3',4'-tetramethoxyflavone (TMF) may exert its therapeutic effects in osteoarthritis by targeting pathways including the PI3K-Akt and MAPK signaling pathways. nih.gov TMF has also been shown to decrease the concentration of IL-1β, TNF-α, and PGE2 in the synovial fluid of osteoarthritis rat models. nih.gov

These findings indicate that tetramethoxyisoflavones can effectively target key inflammatory signaling pathways, suggesting their potential as anti-inflammatory agents.

Enzyme Modulation and Inhibition Profiles

The ability of compounds to modulate the activity of specific enzymes is a key aspect of their biological function. Methoxyflavones have been investigated for their effects on various enzymes.

One notable target is the proteasome, a large protein complex responsible for degrading unnecessary or damaged proteins. Inhibition of the proteasome is a therapeutic strategy in cancer treatment. A study found that 5,6,3',4'-tetrahydroxy-7-methoxyflavone potently inhibits the chymotrypsin-like, caspase-like, and trypsin-like activities of the 26S proteasome, with IC50 values of 14.0, 5.4, and 24.1 μM, respectively. nih.gov The study also suggested that the 6-hydroxy and 7-methoxy groups on the flavone (B191248) structure may be important for this inhibitory activity. nih.gov

In addition to the proteasome, other enzymes are also modulated by methoxyflavones. As mentioned previously, 3,5,6,7,3′,4′-hexamethoxyflavone (QUE) inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory process. nih.gov The modulation of these enzymes contributes to the anti-inflammatory effects of these compounds.

Molecular Mechanisms of Antioxidant Activity

Antioxidants protect cells from damage caused by reactive oxygen species (ROS) through various mechanisms. nih.govnih.govresearchgate.net These include directly scavenging free radicals and modulating the activity of antioxidant enzymes. nih.govresearchgate.net The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the number and position of hydroxyl groups. mdpi.com

While this compound has methoxy (B1213986) groups instead of hydroxyl groups, which are typically crucial for direct radical scavenging, related compounds with hydroxyl groups demonstrate significant antioxidant activity. mdpi.com The primary mechanism for the antioxidant activity of flavonoids is hydrogen atom transfer (HAT) from their phenolic hydroxyl groups. mdpi.com The 3',4'-catechol group in the B-ring is a particularly important structural feature for high antioxidant activity. mdpi.com

Methoxyflavones can also exert antioxidant effects through indirect mechanisms. For instance, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) has been shown to reduce the intracellular levels of free radical oxygen species in RAW 264.7 cells treated with hydrogen peroxide. nih.gov Furthermore, the genistein metabolite 5,7,3',4'-tetrahydroxyisoflavone (THIF) induces an increase in intracellular oxidative stress, which, while seemingly contradictory, triggers a cellular response involving the activation of DNA damage pathways that can ultimately lead to the removal of damaged cells. researchgate.net

The antioxidant mechanisms of these compounds can also involve the modulation of cellular antioxidant defense systems. This can include enhancing the expression or activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. nih.govresearchgate.net

Activity in Preclinical Cellular and Animal Models of Disease (Mechanistic Focus)

There is a significant lack of preclinical studies focusing on the specific mechanistic activity of this compound in cellular and animal models of disease. The available research predominantly investigates the effects of the structurally related flavone, 5,7,3',4'-Tetramethoxyflavone (TMF).

One of the most well-documented activities of 5,7,3',4'-Tetramethoxyflavone is its chondroprotective effect in models of osteoarthritis. nih.govmedchemexpress.com In a rat model of osteoarthritis, TMF was shown to decrease the levels of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in the synovial fluid. nih.govmedchemexpress.com In vitro studies using chondrocytes (cartilage cells) revealed that TMF could counteract the pro-apoptotic effects of PGE2. nih.gov The underlying mechanism for this protective activity was identified as the inhibition of both the EP/cAMP/PKA signaling pathway and the β-catenin signaling pathway. nih.govmedchemexpress.com Specifically, TMF was found to inhibit the expression of EP2, EP4, β-catenin, and COX-2 genes in chondrocytes. medchemexpress.com It also protects chondrocytes from apoptosis by regulating IRE1α and reversing the expression pattern of endoplasmic reticulum (ER) stress genes. medchemexpress.com

Furthermore, studies on other polymethoxylated flavones, such as 3,5,6,7,3′,4′-hexamethoxyflavone, have demonstrated anti-inflammatory activities in cellular models. These effects are often mediated through the suppression of key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These pathways are central to the production of pro-inflammatory cytokines and enzymes. nih.gov While these findings highlight the potential of polymethoxylated flavonoids in inflammatory conditions, direct evidence for this compound is currently absent.

Table 2: Mechanistic Activity of Structurally Related Flavonoids in Preclinical Models

| Compound Name | Disease Model/Cell Line | Mechanistic Focus | Key Findings |

| 5,7,3',4'-Tetramethoxyflavone | Rat model of osteoarthritis; Chondrocytes | Chondroprotection | Decreased IL-1β, TNF-α, and PGE2 in vivo; Inhibited EP/cAMP/PKA and β-catenin signaling pathways in vitro. nih.govmedchemexpress.com |

| 3,5,6,7,3′,4′-Hexamethoxyflavone | LPS-stimulated RAW264.7 macrophages | Anti-inflammation | Suppressed NF-κB and MAPK signaling pathways. nih.govnih.gov |

Note: This table presents data for structurally related compounds, not this compound.

Structure Activity Relationship Sar Studies of 6,7,3 ,4 Tetramethoxyisoflavone Derivatives

Influence of Substituent Patterns on Biological Efficacy

The biological efficacy of isoflavones is profoundly influenced by the nature and position of substituents on their core structure. In the broader family of flavonoids and isoflavonoids, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are known to be key determinants of their pharmacological effects, including anticancer and anti-inflammatory activities. nih.govnih.gov For instance, studies on various isoflavone (B191592) derivatives have highlighted that substituents at the C-7 and C-4' positions can be crucial for their inhibitory activity against transcription factor NF-κB, a key regulator of inflammatory responses. nih.gov

However, specific studies that systematically alter the substituent patterns on the 6,7,3',4'-tetramethoxyisoflavone backbone to evaluate changes in biological efficacy are scarce. Such studies would involve the synthesis of a series of analogues where, for example, one or more methoxy groups are replaced with other functional groups (e.g., hydroxyl, halogens, or alkyl chains) to build a clear SAR profile. Without such dedicated research, the precise influence of different substituent patterns on the biological activity of this compound derivatives cannot be definitively detailed.

Role of Methoxylation Positions on Pharmacological Profile

The positioning of methoxy groups on the isoflavone skeleton is a critical factor in defining the pharmacological profile of these compounds. The methoxy groups can affect various properties, including metabolic stability, lipophilicity, and the ability to interact with biological targets. Research on other methoxylated flavonoids suggests that the arrangement of these groups can significantly alter their bioactivity.

Correlations between Stereochemical Features and Molecular Interactions

The three-dimensional structure of isoflavone derivatives plays a pivotal role in their interaction with biological macromolecules such as enzymes and receptors. The planarity of the isoflavone core, along with the rotational freedom of the B-ring, can influence how the molecule fits into the binding site of a target protein. Molecular docking studies on other isoflavones have shown that specific hydrogen bonds and hydrophobic interactions are key to their binding affinity. nih.gov

For this compound, a detailed understanding of the correlation between its stereochemical features and molecular interactions would necessitate advanced structural biology and computational modeling studies. This would involve co-crystallization of its derivatives with specific target proteins or the use of sophisticated molecular dynamics simulations to predict their binding modes. Such studies would reveal the precise orientation of the methoxy groups within the binding pocket and identify the key amino acid residues involved in the interaction, thereby explaining the basis of their biological activity at a molecular level. Currently, such specific data for this compound derivatives is not readily found in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For isoflavones, QSAR studies have been employed to understand the structural requirements for various activities, including their estrogen-like effects and anticancer properties. nih.govnih.gov These models often reveal the importance of specific physicochemical properties, such as electronic and steric parameters, in determining the biological potency of the compounds.

A specific QSAR model for this compound derivatives would require a dataset of structurally related compounds with their corresponding experimentally determined biological activities. The development of such a model would allow for the virtual screening and prediction of the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. While general QSAR studies on isoflavones exist, a dedicated model for the this compound scaffold has not been prominently reported.

Molecular Target Identification and Validation for 6,7,3 ,4 Tetramethoxyisoflavone

Experimental Methodologies for Target Deconvolution

Experimental approaches for identifying molecular targets, often referred to as "target fishing," are designed to isolate and identify the binding partners of a small molecule from a complex biological sample. These techniques are invaluable for discovering novel targets without prior hypothesis.

One of the most powerful techniques is affinity chromatography coupled with mass spectrometry (AC-MS) . In this method, the compound of interest, 6,7,3',4'-Tetramethoxyisoflavone, would be immobilized on a solid support to create an affinity matrix. This matrix is then incubated with a cell lysate or tissue extract. Proteins that bind to the isoflavone (B191592) are captured, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry. This approach can provide a direct physical link between the compound and its potential protein targets. nih.govnih.gov

Another common method is the use of activity-based protein profiling (ABPP) . This technique utilizes chemical probes that mimic the compound of interest but also contain a reactive group to covalently label the active site of target enzymes and a reporter tag for detection and enrichment. While powerful, this method is generally more suited for identifying enzyme classes with known catalytic mechanisms.

Table 1: Key Experimental Methodologies for Target Deconvolution

| Methodology | Principle | Information Gained |

|---|---|---|

| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized compound captures binding partners from a biological lysate for identification by mass spectrometry. | Identification of direct binding proteins. |

| Activity-Based Protein Profiling (ABPP) | Chemical probes covalently label active sites of enzymes for identification. | Identification of enzyme targets and information on their activity state. |

Computational Approaches for Molecular Target Prediction

Computational, or in silico, methods are instrumental in predicting potential molecular targets and prioritizing them for experimental validation. ajchem-a.com These approaches leverage the vast amount of existing biological and chemical data to make informed predictions.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method requires a three-dimensional structure of the potential target protein. A virtual library of proteins could be screened to identify those with binding pockets that favorably accommodate this compound based on scoring functions that estimate binding affinity. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be generated and used to screen databases of known protein structures to find potential targets that possess complementary features.

Reverse screening or target prediction databases (e.g., SwissTargetPrediction, PharmMapper) are powerful tools that use the chemical structure of a compound to predict its most likely protein targets based on the principle of chemical similarity to known ligands.

Table 2: Common Computational Approaches for Target Prediction

| Approach | Principle | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein's 3D structure. | Putative binding poses, binding energy scores, identification of key interacting residues. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | A model that can be used to screen for potential targets with complementary features. |

Biochemical and Cell-Based Validation of Identified Targets

Once a list of putative targets is generated through experimental or computational methods, it is crucial to validate these findings through biochemical and cell-based assays.

Biochemical assays are performed in vitro to confirm the direct interaction between this compound and the purified target protein. Enzyme inhibition assays , for instance, would be used if the predicted target is an enzyme. These assays measure the effect of the isoflavone on the enzyme's catalytic activity to determine its potency (e.g., IC50 value). nih.gov Other techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and kinetics.

Cell-based assays are essential to confirm that the interaction observed in a biochemical setting is relevant in a living system. Western blotting can be used to measure changes in the expression or post-translational modification of the target protein or its downstream effectors in cells treated with this compound. Reporter gene assays are another valuable tool, particularly for targets that are transcription factors or receptors that modulate gene expression. nih.govthermofisher.comnih.gov These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is regulated by the target of interest. A change in the reporter signal upon treatment with the isoflavone would indicate target engagement and modulation.

Computational and in Silico Modeling in 6,7,3 ,4 Tetramethoxyisoflavone Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. ijpsr.com This method simulates the binding process, calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.net For 6,7,3',4'-Tetramethoxyisoflavone, molecular docking can elucidate its potential to interact with various biological targets, such as enzymes and receptors implicated in diseases like cancer or inflammation.

The process involves preparing the 3D structure of the isoflavone (B191592) and the target protein. Docking algorithms then explore various conformational and rotational possibilities of the ligand within the protein's binding site. ekb.eg Analysis of the resulting poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex. ijpsr.com Studies on similar flavonoids have successfully used docking to identify potential inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and other proteins associated with cancer. nih.gov For instance, docking simulations of various flavonoids have shown favorable binding affinities with cancer-related proteins, suggesting their potential as inhibitors. ekb.eg

Table 1: Potential Protein Targets for Isoflavone Docking Studies

| Target Protein | Associated Disease/Process | Potential Interaction Insights |

|---|---|---|

| Estrogen Receptors (ERα/ERβ) | Hormone-dependent cancers, Menopausal symptoms | Predict binding mode and selectivity, crucial for phytoestrogenic activity. |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Identify key residues for inhibitory action. |

| Tyrosine Kinases (e.g., EGFR) | Cancer | Elucidate binding affinity and mechanism of signal transduction inhibition. |

| B-cell lymphoma 2 (Bcl-2) | Cancer (Apoptosis) | Determine potential to interfere with protein-protein interactions. |

| P-glycoprotein (P-gp) | Multidrug Resistance | Predict if the compound is a substrate or inhibitor, affecting drug efflux. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. nih.gov While docking provides a static snapshot, MD simulations model the movements of atoms and molecules, offering insights into the stability and conformational changes of the complex in a simulated physiological environment. numberanalytics.comresearchgate.net

For a complex of this compound and a target protein, an MD simulation would track the trajectory of all atoms over a set period (typically nanoseconds to microseconds). The analysis of this trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated to assess how much they deviate from their initial docked pose. A stable RMSD suggests a stable binding. numberanalytics.com

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein are flexible or rigid upon ligand binding. numberanalytics.com

Interaction Persistence: MD simulations can track the persistence of hydrogen bonds and other key interactions throughout the simulation, confirming the predictions from molecular docking.

Studies on other isoflavones have used MD simulations to confirm the stability of their complexes with targets like estrogen receptors, providing a robust validation of docking results. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulation Analysis

| Parameter | Description | Implication for this compound |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | A low, stable RMSD value would indicate that the isoflavone forms a stable complex with its target protein. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | High RMSF in certain regions of the protein could indicate conformational changes induced by ligand binding. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Changes in Rg can suggest that the protein undergoes significant conformational shifts upon binding the isoflavone. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the ligand and protein over time. | A high and consistent number of hydrogen bonds would confirm a strong and stable interaction. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. mdpi.com A pharmacophore model for this compound could be generated based on its structure or, if available, from a known complex with a target protein. mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov This process involves searching large chemical databases, containing millions of compounds, to identify other molecules that match the pharmacophore features. nih.gov This approach is highly effective for discovering novel chemical scaffolds with potential similar biological activity, enriching the pool of potential hits for further experimental testing. mdpi.comomicsdi.org This method has been successfully applied to discover new inhibitors for various targets by screening libraries of natural products. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. researchgate.net These calculations provide a fundamental understanding of a molecule's structure, stability, and chemical reactivity. mdpi.com For this compound, DFT can be used to compute several key descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. Such studies have been instrumental in understanding the antioxidant properties and reactivity of various flavonoids. nih.govnih.gov

Table 3: Key Properties from Quantum Chemical Calculations

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capacity, relevant for antioxidant activity and interactions with electron-deficient sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capacity, relevant for interactions with electron-rich sites. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form electrostatic interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for non-covalent interactions and chemical reactions. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug discovery. nih.gov In silico tools like SwissADME and pkCSM use a molecule's structure to predict these properties, helping to identify potential liabilities early in the development process. nih.govuq.edu.au Using the SMILES (Simplified Molecular Input Line Entry System) string for this compound, its ADME profile was predicted.

The predictions suggest that the compound has high gastrointestinal absorption and is likely to be a substrate for P-glycoprotein, an important efflux transporter. It is predicted to inhibit several key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4), which could lead to drug-drug interactions. The compound adheres to several drug-likeness rules, such as Lipinski's rule of five, indicating favorable physicochemical properties for an oral drug candidate.

Table 4: Predicted Physicochemical and ADME Properties for this compound Data generated using SwissADME and pkCSM web servers.

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 342.34 g/mol | Within the acceptable range for drug-likeness. |

| LogP (Consensus) | 3.08 | Indicates good lipophilicity. | |

| TPSA (Topological Polar Surface Area) | 63.23 Ų | Suggests good cell membrane permeability. | |

| Water Solubility | LogS (ESOL) | -3.61 | Moderately soluble. |

| Pharmacokinetics (Absorption) | Gastrointestinal (GI) absorption | High | Likely to be well-absorbed from the gut. |

| P-glycoprotein (P-gp) Substrate | Yes | May be subject to efflux from cells by P-gp. | |

| Pharmacokinetics (Distribution) | BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Pharmacokinetics (Metabolism) | CYP1A2 inhibitor | Yes | Potential for interaction with drugs metabolized by CYP1A2. |

| CYP2C19 inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C19. | |

| CYP2C9 inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C9. | |

| CYP2D6 inhibitor | No | Unlikely to interact with drugs metabolized by CYP2D6. | |

| CYP3A4 inhibitor | Yes | Potential for interaction with drugs metabolized by CYP3A4. | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Fulfills the criteria for a potential oral drug. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

Future Research Directions and Translational Perspectives for 6,7,3 ,4 Tetramethoxyisoflavone

Exploration of Undiscovered Biological Activities

The known biological activities of structurally similar flavonoids provide a logical roadmap for investigating the untapped potential of 6,7,3',4'-Tetramethoxyisoflavone. Future research should systematically screen this compound for a range of therapeutic properties.

Anti-inflammatory and Immunomodulatory Effects: Many flavonoids exhibit anti-inflammatory properties. For instance, 3,5,6,7,3',4'-hexamethoxyflavone has been shown to repress the production of inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways. nih.gov A primary avenue of research should involve investigating whether this compound can modulate key inflammatory pathways, offering potential for treating chronic inflammatory diseases.

Enzyme Inhibition: Flavonoids are recognized as potent inhibitors of various enzymes. Future studies could explore the inhibitory potential of this compound against clinically relevant enzymes such as cyclo-oxygenase (COX), xanthine (B1682287) oxidase, and proteasomes. nih.gov A related compound, 5,6,3',4'-tetrahydroxy-7-methoxyflavone, has demonstrated significant inhibitory effects on the 26S proteasome, a target in cancer therapy. nih.gov

Radioprotective Properties: A compelling area for investigation is the potential radioprotective capacity of this compound. The structurally related 6,7,3',4'-tetrahydroxyisoflavone has been shown to significantly improve the survival of irradiated mice by restoring hematopoietic function and reducing apoptosis in lymphocyte cells. nih.gov Investigating similar properties in the tetramethoxy derivative could lead to its development as an adjunct in radiotherapy. nih.gov

Neuroprotective and Neuro-regenerative Activities: The potential for flavonoids to impact neurological health is an emerging field. Research on related homoisoflavonoids has demonstrated activities such as acetylcholinesterase (AChE) inhibition and the promotion of neurite outgrowth, which are relevant for degenerative brain disorders. nih.gov Screening this compound for these neuro-centric activities is a logical next step.

Table 1: Potential Biological Activities for Future Investigation

| Potential Activity | Rationale Based on Related Compounds | Potential Therapeutic Area |

|---|---|---|

| Anti-inflammatory | Suppression of NF-κB and MAPK pathways by hexamethoxyflavone. nih.gov | Chronic inflammatory diseases |

| Proteasome Inhibition | Inhibition of 26S proteasome by a tetrahydroxy-methoxyflavone. nih.gov | Oncology |

| Radioprotection | Restoration of hematopoietic function by tetrahydroxyisoflavone. nih.gov | Radiotherapy Adjunct |

Innovations in Synthetic Methodologies for Scalable Production

The transition from a laboratory-scale curiosity to a viable preclinical candidate hinges on the development of efficient and scalable synthetic routes. Current flavonoid synthesis often relies on established chemical reactions that may require optimization for large-scale production.

Future research in this area should focus on:

Optimizing Core Synthesis: The synthesis of flavonoid backbones often involves the condensation of substituted acetophenones with benzaldehydes, followed by cyclization. mdpi.comresearchgate.net For this compound, this would likely involve precursors such as 2-hydroxy-4,5-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde. Research into high-yield, low-cost catalysts and reaction conditions for these core steps is essential.

Improving Methylation and Demethylation Strategies: The precise placement of methoxy (B1213986) groups is critical to the compound's identity and activity. Syntheses of related polymethoxylated flavonoids often involve complex protection and deprotection steps. mdpi.com A significant innovation would be the development of regioselective methylation techniques that avoid multiple steps. Conversely, methods for selective demethylation of more readily available, fully methoxylated flavonoids could provide an alternative and efficient route. nih.gov Studies on the synthesis of pedalitin, a related compound, highlight that demethylation can be a time-dependent process requiring harsh conditions, indicating a need for milder and more controlled methodologies. mdpi.comnih.gov

Flow Chemistry and Green Synthesis: Moving away from traditional batch processing, the application of continuous flow chemistry could offer significant advantages in terms of safety, reproducibility, and scale. Furthermore, employing principles of green chemistry, such as using less hazardous solvents and reagents and improving atom economy, will be crucial for sustainable and commercially viable production.

Integration of Advanced Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of advanced omics technologies can provide an unbiased, global view of the molecular changes induced by the compound within a biological system. mdpi.comnih.gov

Transcriptomics: Using technologies like DNA microarrays or Next-Generation Sequencing (NGS), researchers can analyze how the compound alters the expression of thousands of genes simultaneously in treated cells. researchandmarkets.comfems-microbiology.org This can reveal the primary signaling pathways and cellular processes that are modulated, offering clues to its mechanism of action. nih.gov

Proteomics: Techniques such as mass spectrometry-based proteomics can identify and quantify changes in the cellular proteome following treatment. fems-microbiology.orgnih.gov This is crucial as it confirms that changes in gene expression translate to functional proteins and can also reveal post-translational modifications that are key to cellular signaling. nih.gov

Metabolomics: By analyzing the complete set of metabolites using methods like GC-MS or LC-MS, metabolomics can provide a direct snapshot of the physiological state of a cell. nih.gov This can uncover alterations in metabolic pathways that are downstream of the compound's primary targets.

Table 2: Application of Omics Technologies in Future Research

| Omics Technology | Key Techniques | Research Question Addressed |

|---|---|---|

| Genomics/Transcriptomics | DNA Microarrays, RNA-Sequencing (NGS) researchandmarkets.comfems-microbiology.org | Which genes and signaling pathways are up- or down-regulated by the compound? |

| Proteomics | Mass Spectrometry (MS), 2D-Gel Electrophoresis fems-microbiology.orgnih.gov | Which proteins show altered expression or post-translational modifications? |

| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS), NMR Spectroscopy nih.gov | How does the compound affect cellular metabolism and biochemical pathways? |

| Integrative Omics | Computational Biology, Network Analysis jusst.org | What is the complete mechanism of action and the global cellular impact? |

Potential as a Lead Compound for Preclinical Development

A lead compound is a chemical starting point for the creation of a new drug. This compound possesses several characteristics that make it a promising candidate for preclinical development. Its flavonoid scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.

The path forward involves several key steps:

Hit-to-Lead Optimization: Once a promising biological activity is confirmed (the "hit"), medicinal chemistry efforts can be initiated to synthesize analogs of this compound. This process aims to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its activity. For example, studies on related flavonoids have suggested that specific hydroxyl or methoxy group positions can be critical for activity, such as the 6-hydroxy and 7-methoxy positions for proteasome inhibition. nih.gov

Preclinical Proof-of-Concept: Should a new activity such as radioprotection be confirmed, as seen in its hydroxy-isostere nih.gov, the compound could be advanced into animal models of radiation-induced injury. Demonstrating efficacy in such a model would provide a strong rationale for further development. The finding that the related 6,7,3',4'-tetrahydroxyisoflavone could be "further developed as a radioprotector" strongly supports this translational perspective. nih.gov

The successful execution of the research outlined in the preceding sections—discovering novel activities, developing scalable syntheses, and understanding its mechanism through omics—will be paramount in elevating this compound from a compound of academic interest to a genuine lead compound for developing new therapies.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 6,7,3',4'-tetramethoxyisoflavone, and what methods are used for its isolation?

- The compound has been isolated from plants such as Artemisia argyi (艾叶) using solvent extraction followed by chromatographic separation (e.g., column chromatography, HPLC). Key steps include methanol/ethanol extraction, fractionation based on polarity, and structural confirmation via NMR and mass spectrometry .

Q. What synthetic routes are commonly employed for this compound?

- Synthesis typically involves methoxylation of precursor isoflavones. For example, alkylation of hydroxyl groups on the isoflavone core using methyl iodide or dimethyl sulfate under basic conditions. X-ray crystallography and NMR are critical for verifying regioselectivity and structural integrity .

Q. What spectroscopic markers are used to characterize this compound?

- 1H-NMR : Distinct methoxy proton signals (δ 3.70–3.90 ppm, singlet) and aromatic protons (δ 6.30–7.80 ppm).

- 13C-NMR : Carbon signals for methoxy groups (δ 55–60 ppm) and carbonyl (δ 170–175 ppm).

- UV-Vis : Absorbance maxima at ~260 nm (A-ring) and ~310 nm (B-ring), typical of isoflavones.

- Cross-validated with heteronuclear correlation spectroscopy (HMBC, HSQC) for connectivity .

Q. How is the purity of synthesized this compound assessed?

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) for molecular ion confirmation (C19H18O6, m/z 342.11). Melting point analysis (e.g., 188–189°C for related tetramethoxyisoflavones) is also used .

Advanced Research Questions

Q. What contradictions exist in spectral data for methoxylated isoflavones, and how can they be resolved?

- Discrepancies in methoxy group assignments (e.g., 6-OCH3 vs. 7-OCH3) arise due to similar chemical shifts. Strategies:

- NOE difference spectroscopy : Determines spatial proximity of protons.

- Long-range 1H-13C correlations (HMBC) : Maps connectivity between methoxy groups and aromatic carbons.

- Comparative analysis with synthetic standards .

Q. What is the structure-activity relationship (SAR) of this compound in anti-inflammatory activity?

- Full methoxylation enhances lipophilicity and membrane permeability. Anti-inflammatory efficacy in carrageenan-induced edema models correlates with reduced COX-2 expression. Hydroxyl-to-methoxy substitution at positions 6,7,3',4' retains activity, unlike alkylation at 5-OH, which abolishes it .

Q. How do microbial transformations modify this compound?

- Bacterial strains (e.g., Actinobacteria) catalyze regioselective demethylation or hydroxylation. For example, daidzein is converted to 6,7,3',4'-tetrahydroxyisoflavone via demethylation, confirmed by LC-MS/MS and chemical degradation .

Q. What challenges arise in resolving isoflavone structural analogs with similar substitution patterns?

- Example: Differentiation between this compound and 7,8,3',4'-tetramethoxyisoflavone requires:

- X-ray crystallography : Definitive bond angle and torsion angle analysis.

- Isotopic labeling : Tracing metabolic pathways in vivo.

- Density Functional Theory (DFT) : Predicts NMR chemical shifts for ambiguous structures .

Q. What pharmacological mechanisms underpin its bioactivity beyond anti-inflammatory effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.